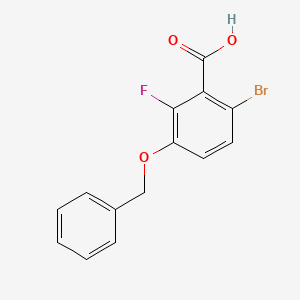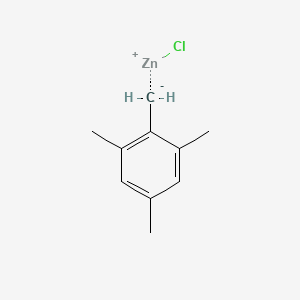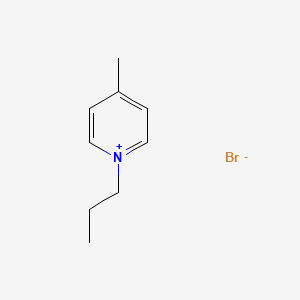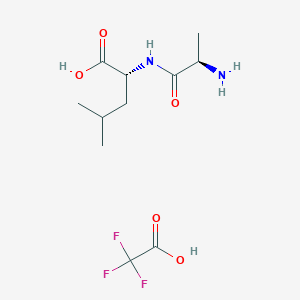
3-(Benzyloxy)-6-bromo-2-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-6-bromo-2-fluorobenzoic acid is an organic compound with a complex structure that includes a benzyloxy group, a bromine atom, and a fluorine atom attached to a benzoic acid core
Mechanism of Action
Target of Action
Benzylic compounds are known to interact with various biological targets, often acting as precursors in the synthesis of more complex molecules .
Mode of Action
The mode of action of 3-(Benzyloxy)-6-bromo-2-fluorobenzoic acid is likely to involve interactions at the benzylic position. Benzylic halides typically react via an SN2 pathway for primary halides, and an SN1 pathway for secondary and tertiary halides, facilitated by the resonance stabilization of the carbocation . The bromine atom in the compound can be replaced via nucleophilic substitution, leading to changes in the compound’s properties .
Biochemical Pathways
For instance, they can undergo oxidation and reduction reactions, converting electron-withdrawing functions into electron-donating groups .
Result of Action
Benzylic compounds are often involved in the synthesis of more complex molecules, suggesting that they may play a role in various biochemical processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other reactive species, pH, temperature, and solvent conditions can affect the compound’s reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-6-bromo-2-fluorobenzoic acid typically involves multiple steps. One common method starts with the bromination of 3-hydroxybenzoic acid to introduce the bromine atom. This is followed by the introduction of the benzyloxy group through a Williamson ether synthesis, where the hydroxyl group is replaced by a benzyloxy group using benzyl bromide and a base such as sodium hydride. Finally, the fluorine atom is introduced via a halogen exchange reaction using a fluorinating agent like cesium fluoride.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors to improve reaction efficiency and scalability.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form a benzoic acid derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon with hydrogen gas.
Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Palladium on carbon with hydrogen gas.
Substitution: Sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Major Products:
- Oxidation of the benzyloxy group yields a benzoic acid derivative.
- Reduction of the bromine atom yields a hydrogen-substituted benzoic acid.
- Substitution reactions yield various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)-6-bromo-2-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of new pharmaceuticals due to its unique structure.
Medicine: Investigated for its potential as a building block in drug design.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
Comparison with Similar Compounds
3-(Benzyloxy)-2-fluorobenzoic acid: Lacks the bromine atom, which may result in different reactivity and applications.
6-Bromo-2-fluorobenzoic acid: Lacks the benzyloxy group, affecting its electron-donating properties and reactivity.
3-(Benzyloxy)-6-bromobenzoic acid:
Uniqueness: 3-(Benzyloxy)-6-bromo-2-fluorobenzoic acid is unique due to the combination of the benzyloxy, bromine, and fluorine substituents on the benzoic acid core
Properties
IUPAC Name |
6-bromo-2-fluoro-3-phenylmethoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO3/c15-10-6-7-11(13(16)12(10)14(17)18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBFGBUGEGNQOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Br)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-4-(methoxymethyl)benzo[d][1,3]dioxole](/img/structure/B6360500.png)











